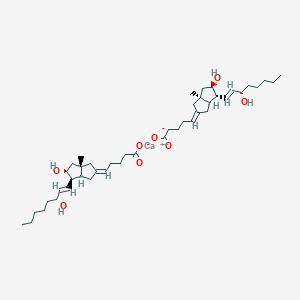
Phosphonic acid, ethyl-, bis(trimethylsilyl) ester
Overview
Description
Phosphonic acid, ethyl-, bis(trimethylsilyl) ester is an organophosphorus compound with the molecular formula C8H23O3PSi2. This compound is known for its utility in various chemical reactions and applications due to its unique structural properties. It is often used as a reagent in organic synthesis and has significant importance in the field of organophosphorus chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, ethyl-, bis(trimethylsilyl) ester can be synthesized through the silylation of ethyl phosphonic acid. The reaction typically involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine. The reaction proceeds as follows:
C2H5PO(OH)2+2TMSCl→C2H5PO(OSiMe3)2+2HCl
This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl esters.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar silylation reactions but may utilize continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and improve the overall process .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, ethyl-, bis(trimethylsilyl) ester undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield ethyl phosphonic acid and trimethylsilanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using water or methanol.
Substitution: Common reagents include halides and other nucleophiles.
Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Hydrolysis: Ethyl phosphonic acid and trimethylsilanol.
Substitution: Various substituted phosphonic acid derivatives.
Oxidation/Reduction: Depending on the reagents, different oxidized or reduced forms of the compound.
Scientific Research Applications
Phosphonic acid, ethyl-, bis(trimethylsilyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Employed in the study of enzyme mechanisms and as a precursor for biologically active phosphonates.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, ethyl-, bis(trimethylsilyl) ester involves its ability to act as a silylating agent. The compound can transfer its trimethylsilyl groups to other molecules, thereby modifying their chemical properties. This silylation process is crucial in various synthetic transformations and can influence the reactivity and stability of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, methyl-, bis(trimethylsilyl) ester
- Phosphonic acid, propyl-, bis(trimethylsilyl) ester
- Phosphonic acid, butyl-, bis(trimethylsilyl) ester
Uniqueness
Phosphonic acid, ethyl-, bis(trimethylsilyl) ester is unique due to its specific alkyl group (ethyl) which imparts distinct reactivity and properties compared to its methyl, propyl, and butyl counterparts. The ethyl group provides a balance between steric hindrance and reactivity, making it a versatile reagent in various chemical transformations .
Properties
IUPAC Name |
[ethyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H23O3PSi2/c1-8-12(9,10-13(2,3)4)11-14(5,6)7/h8H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTLUCJSQZGZBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H23O3PSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333944 | |
| Record name | Phosphonic acid, ethyl-, bis(trimethylsilyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1641-57-2 | |
| Record name | Phosphonic acid, ethyl-, bis(trimethylsilyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![spiro[1H-2-benzofuran-3,2'-oxolane]](/img/structure/B161055.png)













